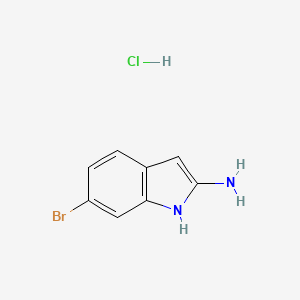

2-Amino-6-bromoindole hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-6-bromoindole hydrochloride is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their synthesis, which can be informative for understanding the chemical behavior and properties of similar compounds. For instance, 2-amino-6-bromopyridine, a compound mentioned in the second paper, is an important intermediate in pharmaceutical and chemical industries, suggesting that this compound may also have significant applications in these fields .

Synthesis Analysis

The synthesis of 2-amino-6-bromopyridine, a compound structurally related to this compound, involves several steps starting from 2-amino-6-methylpyridine. The process includes diazotization, bromination, oxidation, chlorination, amination, and Hofmann degradation. The total yield reported for this synthesis is 34.6%, and the structure of the product was confirmed using IR and ^1H NMR spectroscopy . This information could be extrapolated to suggest that the synthesis of this compound might follow a similar pathway with modifications to accommodate the indole structure.

Molecular Structure Analysis

While the molecular structure of this compound is not directly analyzed in the provided papers, the structure of 2-amino-6-bromopyridine was confirmed using spectroscopic methods such as IR and ^1H NMR . These techniques are crucial for determining the molecular structure and could similarly be applied to analyze this compound.

Chemical Reactions Analysis

The first paper discusses the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 to form 6-aminonicotinic acid . This reaction is carried out in an ionic liquid medium, which avoids the use of volatile and toxic solvents. The reaction shows a high selectivity (100%) and a good yield (75%). Although this reaction is not for this compound, it demonstrates the reactivity of brominated amino compounds in electrochemical reactions, which could be relevant for understanding the chemical behavior of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the provided papers. However, the synthesis and characterization of 2-amino-6-bromopyridine suggest that similar analytical methods could be used to determine these properties for this compound. The use of ionic liquids as a reaction medium, as mentioned in the first paper, could also influence the physical properties of the reaction products, which may be an area of interest for further study .

Wissenschaftliche Forschungsanwendungen

Antioxidative Properties : Bromoindoles, including derivatives similar to 2-Amino-6-bromoindole hydrochloride, have been investigated for their antioxidative activities. A study isolated bromoindoles from the muricid gastropod Drupella fragum and evaluated their antioxidative potency, finding one compound with strong antioxidative activity (Ochi et al., 1998).

Chemical Synthesis and Reactions : Research has explored the bromination of various indoles, including 2-bromoindole, using N-bromosuccinimide. This study delved into the synthesis of bromoindoles and their reactions, including the formation of bromoindolenines and their subsequent transformations (Hino et al., 1977).

Marine Sponge Derivatives : A study on the marine sponge Pseudosuberites hyalinus identified new 6-bromoindoles, including the isolation of 6-bromoindolyl-3-acetonitrile and related derivatives. These findings highlight the occurrence and synthesis of bromoindole compounds in marine organisms (Rasmussen et al., 1993).

Palladium-Catalyzed Reactions : Palladium-catalyzed carbonylations of bromoindoles, including 6-bromoindole, have been conducted without the need for protecting groups. This process enables the synthesis of various indole carboxylic acid derivatives and has implications in the synthesis of CNS active compounds (Kumar et al., 2004).

Chemoselective and Asymmetric Reactions : A study explored the use of L-amino acid-based catalysts for the enantioselective carboxylation of 3-bromooxindoles, leading to the synthesis of valuable 3-substituted 3-hydroxy-2-oxindoles. This research highlights the potential of bromoindoles in asymmetric synthesis (Bai et al., 2015).

Zukünftige Richtungen

Indole derivatives, including 2-Amino-6-bromoindole hydrochloride, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They can be used in various applications, including the treatment of diseases, food industry, perfumery, and more .

Eigenschaften

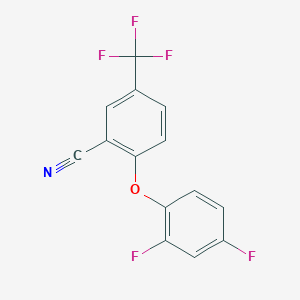

IUPAC Name |

6-bromo-1H-indol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2.ClH/c9-6-2-1-5-3-8(10)11-7(5)4-6;/h1-4,11H,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANJIUUCPNPHKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-4-propylthiadiazole-5-carboxamide](/img/structure/B2557824.png)

![5-Methyl-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2557828.png)

![N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2557832.png)

![1-(4-bromophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2557833.png)

![2-amino-N-(2-chlorobenzyl)-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2557834.png)

![N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2557836.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2557842.png)

![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)pyridine-3-sulfonamide](/img/structure/B2557843.png)

![17-(4-Hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B2557846.png)